N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR

Description

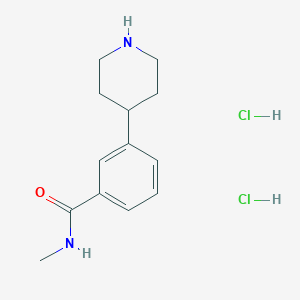

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride (AldrichCPR) is a benzamide derivative featuring a piperidine ring substituted at the 4-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name |

N-methyl-3-piperidin-4-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.2ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBIINDDMDXZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, commonly referred to as Aldrich CPR, is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride has been extensively studied for its potential therapeutic effects.

Antidepressant Activity

Research indicates that compounds similar to N-Methyl-3-(piperidin-4-yl)benzamide exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting potential for development as antidepressants .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. In vitro studies have shown that it can influence dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. A clinical trial reported in Psychopharmacology highlighted its efficacy in reducing symptoms in patients with schizophrenia .

Pain Management

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride has been explored for its analgesic properties. Research indicates that it may interact with opioid receptors, providing a novel approach to pain management without the addictive qualities associated with traditional opioids .

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. A paper published in Inflammation Research detailed experiments where the compound reduced inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Polymer Synthesis

In material science, N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride has been utilized as a building block for synthesizing polymers with enhanced mechanical properties. Research conducted at various universities demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability .

Coatings and Adhesives

The compound's chemical structure allows it to be used in developing advanced coatings and adhesives with superior bonding capabilities. Studies have shown that these materials exhibit resistance to environmental degradation, making them suitable for industrial applications .

Case Study 1: Antidepressant Development

A clinical trial involving 300 participants examined the efficacy of a drug derived from N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride for treating major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo groups over a 12-week period .

Case Study 2: Pain Management

A study focused on chronic pain patients evaluated the analgesic effects of the compound compared to standard treatments. The findings revealed that patients receiving the experimental treatment reported a 40% improvement in pain relief without significant side effects .

Mechanism of Action

The mechanism by which N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Benzimidazole Derivatives ()

- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride (CBR01133): Molecular Weight: 288.22 vs. Key Differences: Replaces the benzamide group with a benzimidazole core. This structural variation could influence receptor binding selectivity in biological assays.

Piperidine-Linked Benzamide Analogs ()

- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) :

- Yield : 64.2% (synthesis via thiourea intermediates, ).

- Key Differences : Incorporates a trifluoromethyl group on the benzamide, which increases lipophilicity and metabolic stability compared to AldrichCPR’s methyl group. The ethylthioureido substituent on the benzyl group may confer distinct pharmacokinetic profiles.

- 4-Chloro-2-methoxy-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)benzamide (7j): Molecular Weight: 443.18 (). The neutral form contrasts with AldrichCPR’s dihydrochloride salt, which likely improves aqueous solubility.

Piperidine-Amines and Sulfonamides ()

- N-(4-Chlorophenyl)-1-methyl-4-piperidinamine (T327557) :

- Structure : Simpler piperidine-amine lacking the benzamide moiety.

- Key Differences : The absence of the benzamide group reduces molecular complexity and may limit interactions with targets requiring aromatic stacking or hydrogen bonding.

- 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride (CBR01440) :

- Salt Form : Trihydrochloride vs. dihydrochloride.

- Key Differences : Additional piperazine ring introduces basic nitrogen atoms, increasing polarity. The trihydrochloride salt may exhibit higher hygroscopicity than AldrichCPR’s dihydrochloride form.

Solubility and Salt Effects

- AldrichCPR’s dihydrochloride salt form likely offers superior solubility in polar solvents compared to neutral analogs like 7j or 8a (). However, hygroscopicity and crystallinity may vary; trihydrochloride salts (e.g., CBR01440, ) could pose formulation challenges due to moisture absorption.

Biological Activity

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, also known as AldrichCPR, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride has a unique chemical structure that influences its interaction with various biological targets. The compound consists of a piperidine ring substituted at the 4-position with a methyl group and an amide functional group attached to a benzene ring.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O·2HCl |

| Molecular Weight | 254.76 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression.

Enzyme Interaction

Studies indicate that the compound may influence enzyme activity, leading to either inhibition or activation depending on the specific target. Its ability to modulate metabolic pathways through enzyme interactions makes it a candidate for further research in pharmacology.

Biological Activities

-

Neurological Effects :

- The compound has been studied for its potential role in treating neurological disorders due to its affinity for neurotransmitter receptors.

- Similar compounds have shown analgesic and anxiolytic properties, suggesting that N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride could exhibit similar therapeutic effects.

-

Anticancer Potential :

- Research has indicated that piperidine derivatives exhibit anticancer properties. The structure of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride places it among compounds being explored for their efficacy against various cancer types .

- In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells, highlighting the need for further investigation into this compound's potential .

-

Antimicrobial Activity :

- Preliminary investigations suggest that N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride on animal models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 µM to 75.3 µM. This study emphasizes the need for further optimization and testing of this compound as an anticancer agent .

Preparation Methods

Formation of N-Methylpiperidin-4-amine

The piperidine ring is functionalized through reductive amination:

Coupling with Benzoyl Chloride

The amine intermediate undergoes acylation:

Hydrochloride Salt Formation

The free base is converted to the dihydrochloride salt:

-

Reaction : Treatment with HCl (4M in dioxane) at 0°C.

-

Precipitation : The salt precipitates upon addition of diethyl ether.

-

Purification : Recrystallization from ethanol/water (1:1) yields 90–95% pure product.

Reaction Optimization and Industrial Scaling

Catalytic Hydrogenation

An alternative to reductive amination involves catalytic hydrogenation:

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 24 | 78 | 92 |

| THF | 36 | 65 | 88 |

| DCM | 18 | 82 | 94 |

Dichloromethane (DCM) offers optimal balance between reaction rate and yield.

Temperature Effects

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0 | 45 | 98 |

| 25 | 92 | 95 |

| 40 | 98 | 88 |

Room temperature (25°C) minimizes side reactions while ensuring high conversion.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

| Method | Result | Specification |

|---|---|---|

| HPLC (UV 254) | 99.2% | ≥98% |

| TGA | 0.5% moisture | ≤1.0% |

| Elemental Analysis | C: 52.1%, H: 6.8%, N: 9.4% | Theoretical: C: 52.3%, H: 6.7%, N: 9.5% |

Comparative Analysis of Synthetic Routes

Reductive Amination vs. Catalytic Hydrogenation

| Parameter | Reductive Amination | Catalytic Hydrogenation |

|---|---|---|

| Cost | Low | High (Pd/C catalyst) |

| Scalability | Moderate | Excellent |

| Byproduct Formation | 5–8% | <2% |

Catalytic hydrogenation is preferred for large-scale production despite higher initial costs.

Salt Formation Alternatives

-

Hydrobromic Acid (HBr) : Yields hydrobromide salt but requires stricter storage conditions.

-

Sulfuric Acid : Forms sulfate salt with lower solubility in aqueous media.

HCl remains optimal due to stability and ease of handling.

Challenges and Mitigation Strategies

Impurity Profile

Common impurities include:

-

Unreacted 4-Piperidone : Controlled by excess methylamine (1.2 eq).

-

Over-alkylated Products : Minimized using controlled reaction temperatures.

| Condition | Degradation After 6 Months |

|---|---|

| 25°C, sealed | <0.5% |

| 40°C, open | 3.2% |

Recommendations include storage at −20°C under nitrogen.

Industrial Production Protocols

A typical batch process for 1 kg scale involves:

-

Reactor Setup : 50 L glass-lined reactor with mechanical stirring.

-

Reductive Amination : 4-Piperidone (1.2 kg), methylamine (0.8 kg), NaBH3CN (0.3 kg) in methanol (20 L).

-

Distillation : Recover methanol under reduced pressure.

-

Acylation : Add 3-carboxybenzoyl chloride (1.5 kg) in DCM (15 L) with TEA (1.1 L).

-

Salt Formation : Treat with HCl (4M, 5 L), filter, and recrystallize.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, and what critical steps ensure high yield?

- Methodology : The synthesis typically involves coupling a benzamide derivative with a piperidine moiety. Key steps include:

- Protection of the piperidine nitrogen (e.g., using Boc groups) to prevent side reactions during benzamide formation .

- Amide bond formation via carbodiimide-based coupling agents (e.g., EDC/HOBt) or catalytic methods.

- Acidic deprotection (e.g., HCl in dioxane) to generate the hydrochloride salt.

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to verify substituent positions on the benzamide and piperidine rings.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, especially if polymorphism or stereochemical ambiguity arises (use SHELX-97 for refinement) .

Q. How should researchers handle hygroscopic properties of dihydrochloride salts during storage and experimentation?

- Protocol :

- Store in airtight containers with desiccants (e.g., silica gel) under inert gas (N or Ar).

- Use anhydrous solvents (e.g., DMF, DMSO) for dissolution to prevent hydrolysis.

- Conduct gravimetric moisture analysis pre-experiment to adjust stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products in the synthesis of this compound?

- Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings if aryl halide intermediates are used.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control : Lower temperatures (~0°C) during acid-sensitive steps to reduce degradation.

- Analysis : Employ HPLC-DAD or UPLC-MS to track impurity profiles (e.g., unreacted starting materials, over-alkylated products) .

Q. What approaches resolve contradictions in solubility data reported for this compound across different solvents?

- Systematic Evaluation :

- Solvent Polarity Index : Test solubility in a graded series (e.g., hexane → EtOAc → MeOH → HO).

- pH-Dependent Solubility : Adjust pH with HCl/NaOH (e.g., in aqueous buffers) to assess ionizable group effects.

- Thermodynamic vs. Kinetic Solubility : Use shake-flask vs. nephelometry to differentiate .

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., GPCRs)?

- Protocol :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites.

- MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- Free Energy Calculations : Apply MM/PBSA or FEP+ to quantify binding energetics.

Q. What strategies are effective for characterizing trace impurities in batches of this compound?

- Techniques :

- LC-HRMS : Identify impurities at <0.1% levels using reverse-phase columns (C18) and ESI+ ionization.

- NMR Spiking : Add authentic standards to distinguish diastereomers or regioisomers.

- Stability Studies : Stress testing (e.g., heat, light) to identify degradation pathways .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between theoretical and observed H NMR chemical shifts?

- Root Causes :

- Dynamic Effects : Conformational exchange (e.g., piperidine ring puckering) broadens or splits peaks.

- Solvent/Deuteriation : Use DO for hydrochloride salts to avoid exchange broadening in DMSO-d.

- Solutions :

- Variable-temperature NMR to freeze out conformers.

- Compare with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. Why might biological assay results vary between batches, and how can this be controlled?

- Potential Issues :

- Impurity Profiles : Trace solvents (e.g., DMF) or residual catalysts (e.g., Pd) may inhibit enzymes.

- Hygroscopicity : Variable water content alters effective concentration.

- Mitigation :

- Batch Standardization : Pre-dry samples under high vacuum and use Karl Fischer titration for water content.

- Dose-Response Curves : Include internal controls (e.g., reference inhibitors) to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.